Protolichesterinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

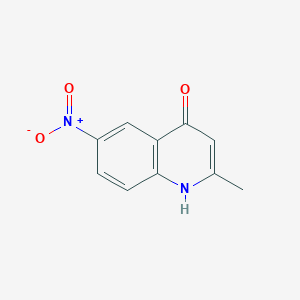

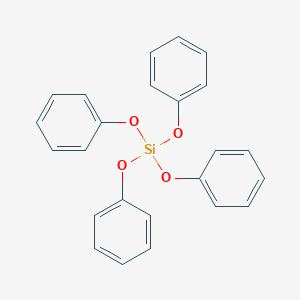

Protolichesterinic acid (PLA) is a naturally occurring organic compound found in the seeds of the Protolichesteria plant. It is an important component of many traditional medicines, and has been studied extensively in recent years for its potential therapeutic applications. PLA is a polyphenol compound, and its molecular structure is composed of a hydroxybenzoic acid group and two phenolic hydroxyl groups. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.

Scientific Research Applications

Applications in Plant and Animal Nutrition

Protolichesterinic acid and related compounds like protocatechuic acid (PCA) have been investigated for their role as natural feed additives in farm animal production. Studies suggest that PCA, a phenolic compound with antioxidant, anti-inflammatory, and antimicrobial properties, could enhance the antioxidant status, immune function, and growth performance of farm animals (Mahfuz et al., 2022). This highlights a potential area of application for this compound in improving farm animal nutrition and health, aligning with the shift towards using medicinal plants and their extracts as sustainable feed supplements.

Neuroprotective Potential

Research into protocatechuic acid, a related compound, has unveiled its promising properties in inhibiting the progression of neurodegenerative diseases. Protocatechuic acid has been identified as a main metabolite of complex polyphenolic compounds, contributing to the beneficial effects associated with polyphenol-rich food consumption. Its ability to easily cross the blood-brain barrier and influence the processes underlying cognitive and behavioral impairment positions it as a potential therapeutic agent in neurodegenerative disease management, including Alzheimer’s and Parkinson’s diseases (Krzysztoforska et al., 2017). This underscores the importance of investigating this compound for similar neuroprotective effects.

Enhancement of Energy Vector Production

The acid pretreatment of lignocellulosic biomass, a method that could potentially involve this compound, is crucial for the production of energy vectors like bioethanol. This process disrupts the lignocellulosic matrix, enhancing the biomass's suitability for energy conversion. Research focusing on the operational conditions and techno-economic assessment for bioethanol production from olive tree biomass via acid pretreatment has provided insights into improving the technical and economic viability of this process (Solarte-Toro et al., 2019). This indicates a potential application for this compound in the bioenergy sector, particularly in enhancing the conversion efficiency of lignocellulosic biomass to bioethanol.

Applications in Photodynamic Therapy

This compound, through its structural or functional analogs like 5-aminolevulinic acid induced protoporphyrin IX (ALA-PpIX), has found applications in photodynamic therapy, particularly in treating skin cancers. The use of ALA-PpIX fluorescence guidance in surgery demonstrates the compound's potential in improving surgical outcomes for patients with meningiomas and possibly other tumors (Valdes et al., 2019). This highlights the broader potential of this compound derivatives in medical applications, especially in enhancing tumor resection techniques through fluorescence guidance.

Mechanism of Action

Target of Action

Protolichesterinic acid (PA) is a well-known lichen compound that has shown significant anti-proliferative effects against several cancer cell lines .

Mode of Action

The mode of action of PA involves inducing apoptosis in cells via the enhanced accumulation of intracellular reactive oxygen species (ROS) and mitochondrial damage . This leads to cell death, particularly in Candida tropicalis . The rise in ROS is due to the dysfunction of mitochondria caused by PA .

Biochemical Pathways

The secondary metabolites in lichens, including PA, are derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway

Pharmacokinetics

It’s known that pa is metabolically processed and expelled from cells via the mercapturic pathway, which consumes glutathione . This leads indirectly to increased glutathione levels with minimal effects on redox balance .

Result of Action

The result of PA’s action is the induction of apoptosis in cells, leading to cell death . This is evidenced by the enhanced accumulation of intracellular ROS and mitochondrial damage . In in vivo tests, PA significantly enhanced the survival of C. tropicalis infected Caenorhabditis elegans .

Action Environment

It’s known that lichens, including those that produce pa, are outstandingly successful organisms that exploit a wide range of habitats throughout the world . This suggests that PA may be stable and effective in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Protolichesterinic acid plays a significant role in biochemical reactions. It exhibits antimicrobial activity against a variety of human pathogenic bacterial and fungal strains Its broad-spectrum antimicrobial property suggests that it likely interacts with multiple targets within microbial cells .

Cellular Effects

This compound has been shown to have an anti-proliferative effect against several cancer cell lines . It influences cell function by inducing changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . In terms of its anti-proliferative effects, it has been suggested that this compound may induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

It has been reported that this compound exhibits significant antimicrobial activity, suggesting that it remains stable and active over the course of experiments .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Protolichesterinic acid can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "malonic acid", "methyl iodide", "sodium hydroxide", "ethanol", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of sodium hydroxide in ethanol to form 2-(2,4-dimethoxyphenyl)malonic acid.", "Step 2: Esterification of 2-(2,4-dimethoxyphenyl)malonic acid with methyl iodide in the presence of sodium hydroxide in ethanol to form methyl 2-(2,4-dimethoxyphenyl)malonate.", "Step 3: Hydrolysis of methyl 2-(2,4-dimethoxyphenyl)malonate with sodium hydroxide in water to form 2-(2,4-dimethoxyphenyl)malonic acid.", "Step 4: Decarboxylation of 2-(2,4-dimethoxyphenyl)malonic acid with hydrochloric acid in ethanol to form 3-(2,4-dimethoxyphenyl)acrylic acid.", "Step 5: Cyclization of 3-(2,4-dimethoxyphenyl)acrylic acid with sodium acetate in acetic acid to form Protolichesterinic acid." ] } | |

CAS RN |

1448-96-0 |

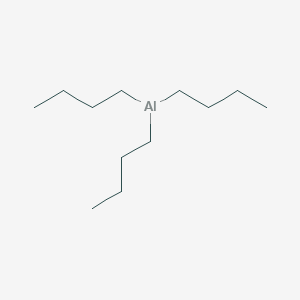

Molecular Formula |

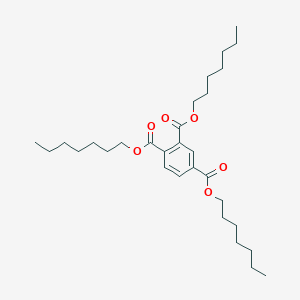

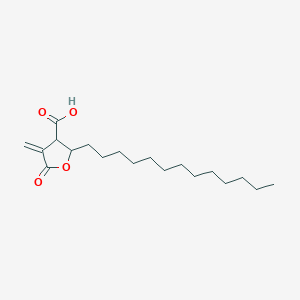

C19H32O4 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1 |

InChI Key |

WZYZDHVPSZCEEP-SJORKVTESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O |

SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Other CAS RN |

17002-28-7 1448-96-0 |

synonyms |

protolichesterinic acid protolichesterinic acid, (2R-trans)-isomer; K salt protolichesterinic acid, (2S-trans)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)